N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide
Overview
Description
“N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide” is a complex organic compound. It contains a benzoxazole ring, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a benzoxazole ring attached to a bromophenyl group and a nitrophenoxy group through an acetamide linkage. The exact structure could be determined using techniques like NMR .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzoxazole derivatives are known to undergo various chemical reactions. These can include coupling reactions, cyclization reactions, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its molecular weight, polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Mechanism of Action
Properties
IUPAC Name |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c22-17-4-2-1-3-16(17)21-24-18-11-13(5-10-19(18)30-21)23-20(26)12-29-15-8-6-14(7-9-15)25(27)28/h1-11H,12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMWASBEGWHLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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